molecular formula C18H22BNO5 B7952762 Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate

Cat. No.: B7952762
M. Wt: 343.2 g/mol
InChI Key: AOIWOEIWDALZCV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various boron-containing organic compounds .

Scientific Research Applications

Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical properties and reactivity compared to simpler boronate esters. This uniqueness makes it valuable in the synthesis of more complex molecules and in applications requiring specific reactivity patterns .

Properties

IUPAC Name

ethyl 4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO5/c1-6-23-16(22)13-10-20-14-8-7-11(9-12(14)15(13)21)19-24-17(2,3)18(4,5)25-19/h7-10H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWOEIWDALZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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